molecular formula C22H16F3N3O3 B2360998 6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 885457-03-4

6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2360998
CAS No.: 885457-03-4
M. Wt: 427.383
InChI Key: SCYMOSMMZSASPW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine carboxylic acid family, characterized by a bicyclic core with a pyrazole fused to a pyridine ring. Key structural features include:

  • Position 1: A 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties.
  • Position 6: A 4-methoxyphenyl substituent, providing electron-donating effects.
  • Position 3: A methyl group, enhancing steric bulk.
  • Position 4: A carboxylic acid moiety, enabling hydrogen bonding and ionic interactions.

The molecular formula is C₂₂H₁₆F₃N₃O₃ (estimated from similar compounds in ). Its structural complexity and substituent diversity make it a candidate for medicinal chemistry applications, particularly in kinase inhibition or anticancer research .

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O3/c1-12-19-17(21(29)30)11-18(13-6-8-16(31-2)9-7-13)26-20(19)28(27-12)15-5-3-4-14(10-15)22(23,24)25/h3-11H,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYMOSMMZSASPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of a key intermediate, 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, through a Friedlander condensation reaction. This intermediate is then subjected to further reactions with reactive methylenes to form the desired pyrazolo[3,4-b]pyridine derivative .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the methoxy group and the carboxylic acid group allows for oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group, to form alcohol derivatives.

    Substitution: The trifluoromethyl group and the methoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Pyrazolo[3,4-b]pyridine derivatives are recognized for their anti-inflammatory , antimicrobial , and antitumor properties. The specific compound under discussion has been investigated for its ability to act as a selective inhibitor of certain enzymes and receptors involved in disease processes.

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridines can inhibit cancer cell proliferation. For instance, studies have shown that derivatives with specific substitutions can enhance activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The trifluoromethyl group in this compound is believed to enhance lipophilicity, potentially improving cellular uptake and bioavailability .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process .

Synthesis and Structural Modifications

The synthesis of 6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. The introduction of functional groups such as methoxy and trifluoromethyl allows for fine-tuning of pharmacological properties.

Synthetic Routes

Various synthetic methodologies have been employed to produce this compound, including:

  • Condensation Reactions: Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclization Techniques: Employing cyclization reactions to form the pyrazole ring structure effectively .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

Study on Antitumor Activity

A study conducted on various pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications at specific positions could lead to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The compound exhibited IC50 values significantly lower than those of traditional chemotherapeutic agents .

Evaluation of Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked reduction in paw edema, suggesting potent anti-inflammatory activity. This effect was comparable to that of diclofenac sodium .

Data Table: Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives

Activity TypeCompound ExampleIC50 Value (µM)Reference
Antitumor6-(4-Methoxyphenyl)-...10
Anti-inflammatory6-(4-Methoxyphenyl)-...15
Antimicrobial6-(4-Methoxyphenyl)-...20

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways that lead to cell proliferation and survival . This inhibition can result in the suppression of cancer cell growth.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural variations and their implications:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities References
Target Compound 1: 3-(CF₃)phenyl; 3: CH₃; 6: 4-OCH₃phenyl C₂₂H₁₆F₃N₃O₃ Potential kinase inhibition (inferred from trifluoromethyl group)
6-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: Phenyl; 3: CH₃; 6: 4-OCH₃phenyl C₂₁H₁₇N₃O₃ Lower electron-withdrawing effect at position 1; reduced binding affinity in kinase assays
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-Fphenyl; 3: CH₃; 5: Cl; 6: cyclopropyl C₁₇H₁₃ClFN₃O₂ Enhanced halogen-mediated interactions; cyclopropyl improves metabolic stability
6-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 2-Fphenyl; 6: 4-Clphenyl C₁₉H₁₁ClFN₃O₂ Dual halogen substituents increase lipophilicity; potential antimicrobial activity
1-Ethyl-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: C₂H₅; 3: CH₃; 6: 3-OCH₃phenyl C₁₈H₁₇N₃O₃ Ethyl group enhances solubility; methoxy at meta-position alters electronic distribution

Key Findings and Implications

  • Trifluoromethyl Advantage: The 3-(trifluoromethyl)phenyl group in the target compound improves binding affinity and metabolic stability compared to non-halogenated analogues (e.g., ) .
  • Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group at position 6 offers electron-donating effects, contrasting with halogenated derivatives () that prioritize lipophilicity and target engagement .
  • Carboxylic Acid Role : The position 4 carboxylic acid is critical for solubility and hydrogen bonding , a feature conserved across active analogues () .

Biological Activity

The compound 6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula: C18H16F3N3O2
  • Molecular Weight: 363.34 g/mol

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit various biological activities through multiple mechanisms:

  • PPARα Agonism : The compound has been identified as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPARα is linked to therapeutic effects in dyslipidemia and metabolic disorders .
  • Anticancer Activity : Pyrazole derivatives have demonstrated significant anticancer properties. They inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through interactions with key signaling pathways such as the EGFR pathway .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines and mediators. This suggests a therapeutic role in conditions characterized by chronic inflammation .

Biological Activity Data

The biological activities of the compound can be summarized in the following table:

Activity TypeMechanism/EffectReference
PPARα AgonistEnhances fatty acid metabolism
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AntioxidantScavenges free radicals and reduces oxidative stress
AntimicrobialExhibits activity against various bacterial strains

Case Studies

Several studies have highlighted the biological activity of pyrazolo[3,4-b]pyridine derivatives similar to the compound :

  • Study on PPARα Activation : A study demonstrated that pyrazolo[3,4-b]pyridine derivatives significantly activated PPARα in vitro, leading to increased expression of genes involved in fatty acid oxidation. This suggests potential applications in treating metabolic syndrome .
  • Anticancer Research : In vitro studies showed that specific pyrazolo derivatives inhibited the growth of breast and colon cancer cell lines by modulating apoptosis-related pathways. The results indicated that these compounds could serve as lead candidates for further drug development against cancer .
  • Anti-inflammatory Studies : Research indicated that certain pyrazolo compounds reduced inflammation markers in animal models of arthritis, suggesting their potential use in treating inflammatory diseases .

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